REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH:19]1[CH2:23][CH2:22][CH2:21][S:20]1.[CH3:24][N:25]=[C:26]=[S:27].C>CCCCCC.C(O)C.O1CCCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH3:24][NH:25][C:26]([C:19]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][N:13]=2)[CH2:23][CH2:22][CH2:21][S:20]1)=[S:27]
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
182 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
142 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)C1SCCC1
|
Name
|
|
Quantity
|
182 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-55 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 5 minutes at a temperature of about -60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in the course of 13 minutes
|
Duration
|
13 min
|
Type
|
STIRRING
|
Details
|
After stirring for 7 minutes at -65° C.
|
Duration
|
7 min
|
Type
|
ADDITION
|
Details
|
is added in the course of 13 minutes at a temperature of the order of -60° C
|
Duration
|
13 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture is subsequently stirred for 1 hour at the same temperature
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
for 1 hour whilst allowing
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to rise gradually to +5° C
|
Type
|
ADDITION
|
Details
|
After adding
|
Type
|
DISTILLATION
|
Details
|
distilled water (900 cc)
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted twice with ethyl acetate (900 cc in total)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed three times with distilled water (2700 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue (43 g) is dissolved
|
Type
|
FILTRATION
|
Details
|
After filtering hot
|
Type
|
WAIT
|
Details
|
the solution is kept for 24 hours at a temperature of about 4° C
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The crystals which have appeared are filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol (10 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with diisopropyl ether (30 cc in total) and dried under reduced pressure (20 mm Hg) at a temperature of about 20° C., in the presence of potassium hydroxide pellets
|
Type
|
CUSTOM
|
Details
|
1.9 g of a product prepared under the same conditions
|
Type
|
ADDITION
|
Details
|
are added to the product
|
Type
|
CUSTOM
|
Details
|
thus obtained (12.5 g)
|
Type
|
DISSOLUTION
|
Details
|
the whole is then dissolved
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
is filtered hot
|
Type
|
TEMPERATURE
|
Details
|
after cooling, for 1 hour at a temperature of about 5° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The crystals which have appeared are filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol (10 cc)
|
Type
|
CUSTOM
|
Details
|
After drying under reduced pressure (1 mm Hg) at 55° C.
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=S)C1(SCCC1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |